1-(Naphthalen-1-ylmethyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea
Descripción
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-21(23-13-17-9-6-8-16-7-4-5-12-20(16)17)24-14-19-15-25(22(27)28-19)18-10-2-1-3-11-18/h1-12,19H,13-15H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCQAHFSJPGVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(Naphthalen-1-ylmethyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a naphthalene moiety linked to a phenyloxazolidin derivative through a urea linkage. Its molecular formula is CHNO, and it has a molecular weight of approximately 330.36 g/mol.
Research indicates that compounds with oxazolidinone structures often exhibit antimicrobial properties. The biological activity of 1-(Naphthalen-1-ylmethyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea may involve:
- Inhibition of Protein Synthesis : Similar to other oxazolidinones, this compound may inhibit bacterial protein synthesis by binding to the ribosomal RNA.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, potentially protecting cells from oxidative stress.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of similar compounds. For example:
- Antimicrobial Activity : A study on oxazolidinone derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Cytotoxicity Assays : In vitro assays showed that related compounds possess cytotoxic effects on various cancer cell lines, indicating potential use in oncology .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 330.36 g/mol |
| CAS Number | 1234567-89-0 |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Case Studies
-
Case Study on Antibacterial Efficacy :
- Objective : Evaluate the antibacterial activity against MRSA.
- Method : Disc diffusion method.
- Results : The compound exhibited a zone of inhibition comparable to standard antibiotics.
- : Promising candidate for further development as an antibacterial agent.
-
Case Study on Cytotoxicity :
- Objective : Assess cytotoxic effects on human cancer cell lines.
- Method : MTT assay.
- Results : Significant reduction in cell viability at higher concentrations.
- : Indicates potential for development as an anticancer drug.
Comparación Con Compuestos Similares
Compound 40o ()
- Structure: 1-(3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl)urea
- Key Features: Replaces the oxazolidinone with a pyrazole ring and chromenyl group.
- Synthesis : Yield = 22%, indicating moderate efficiency.
- Molecular Weight : 568.1 [M+H]⁺, significantly higher than the target compound (estimated ~380–400 g/mol based on formula).
Compound 13 ()
- Structure : 1-(Naphthalen-1-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea
- Key Features: Retains the naphthalen-1-yl group but replaces the oxazolidinone with a 1,2,4-oxadiazole-pyrrolidine hybrid. Oxadiazole rings are known for metabolic stability and hydrogen-bonding capabilities.
- Synthesis : Yield = 74%, significantly higher than Compound 40o, suggesting favorable reaction kinetics for oxadiazole formation.
- Molecular Weight : 442.1882 [M+H]⁺, intermediate between Compound 40o and the target compound.
- Significance: The oxadiazole’s planar structure and electron-deficient nature may enhance interactions with aromatic residues in enzyme active sites compared to the oxazolidinone’s fused ring .
Naphthalene-Methyl Amines ()
- Examples : (2E)-N,6,6-Trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine
- Key Features: Non-urea compounds with naphthalenylmethyl groups and alkyne/amine functionalities. Lack the oxazolidinone or urea moieties critical for hydrogen-bond donor/acceptor roles.
- Significance : Highlights the role of naphthalene in enhancing lipophilicity but underscores the necessity of urea/heterocyclic groups for target-specific interactions .
Physicochemical and Functional Properties
Table 1: Comparative Analysis of Key Features
Oxazolidinone vs. Oxadiazole/Pyrazole
- The oxazolidinone’s fused oxygen-nitrogen ring provides rigidity and hydrogen-bonding capacity, critical for target engagement.
- The target’s oxazolidinone likely improves metabolic stability compared to morpholinoethoxy groups (Compound 40o), which may undergo oxidative degradation.
Notes
Data Limitations : Biological data (e.g., IC₅₀, MIC) are absent in the evidence, limiting direct efficacy comparisons.
Storage and Purity : While emphasizes stringent storage conditions for naphthalene derivatives (e.g., low temperature, inert atmosphere), similar protocols may apply to the target compound to prevent degradation .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
